3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline derivative structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of quinoline . This reaction involves the condensation of an anhydride with an imine to form a lactam, which can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amine derivatives .
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and exhibit comparable biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds also have a quinoline core and are studied for their antileishmanial properties.
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline core with nitro and methoxypropyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-27-13-5-11-21-17-10-9-16(14-19(17)23(25)26)20(24)22-12-4-7-15-6-2-3-8-18(15)22/h2-3,6,8-10,14,21H,4-5,7,11-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHHYYCKTIPPNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.